![molecular formula C14H20N4O3 B2657737 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2379976-81-3](/img/structure/B2657737.png)
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation.
Biochemical and Physiological Effects
The compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as certain viral infections.
In addition, the compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for further investigation as a treatment for inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against both cancer cells and certain viral infections, making it a promising candidate for further investigation as a broad-spectrum agent.
One limitation of using the compound in lab experiments is its potential toxicity. Further investigation is needed to determine the safety and toxicity profile of the compound.
Future Directions
There are several future directions for research on 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione. These include:
1. Further investigation of the compound's mechanism of action, to better understand how it works and to identify potential targets for drug development.
2. Investigation of the compound's safety and toxicity profile, to determine its potential as a therapeutic agent.
3. Investigation of the compound's potential as a broad-spectrum agent, to determine its activity against a range of diseases and conditions.
4. Development of analogues of the compound, to identify compounds with improved activity and safety profiles.
5. Investigation of the compound's potential as a combination therapy with other agents, to determine its potential as part of a multi-drug regimen.
6. Investigation of the compound's potential as a diagnostic tool, to determine its potential as a biomarker for certain diseases and conditions.
Synthesis Methods
The synthesis of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione involves several steps. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of 2,4-dichloro-5-(2,2-dimethylcyclopropanecarbonyl)pyrimidine.
The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. This results in the formation of 2,4-dichloro-5-(2,2-dimethylcyclopropanecarbonyl)pyrimidine-4-amine.
The final step involves the reaction of the 4-amine with piperazine in the presence of a catalyst such as palladium on carbon. This results in the formation of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione.
Scientific Research Applications
The compound has been found to have potential applications in the field of medicine. It has been shown to have activity against a range of cancer cell lines, making it a promising candidate for further investigation as an anticancer agent.
In addition, the compound has also been found to have activity against certain viral infections, including HIV and hepatitis C. This makes it a potential candidate for further investigation as an antiviral agent.
properties
IUPAC Name |
6-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)8-9(14)12(20)18-5-3-17(4-6-18)10-7-11(19)16-13(21)15-10/h7,9H,3-6,8H2,1-2H3,(H2,15,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFOXQNROISUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

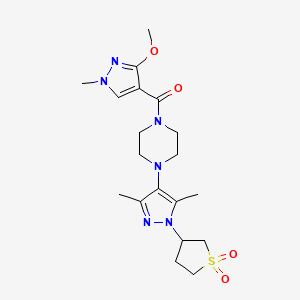
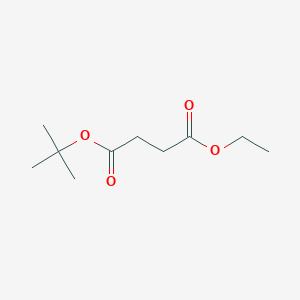
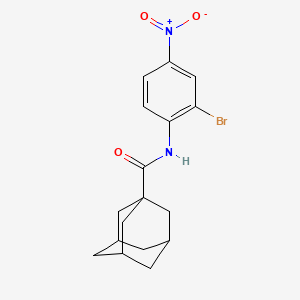
![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2657658.png)
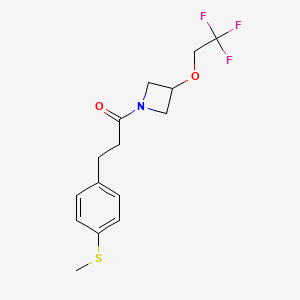
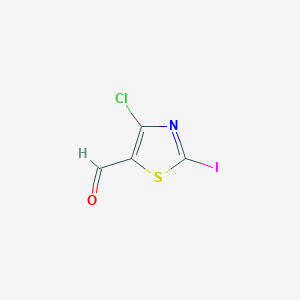


![2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2657669.png)
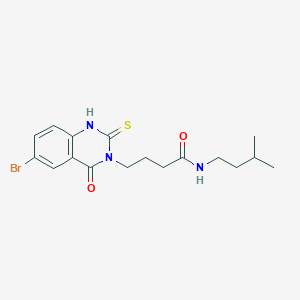
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
